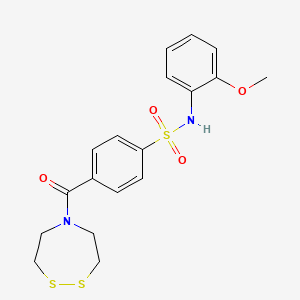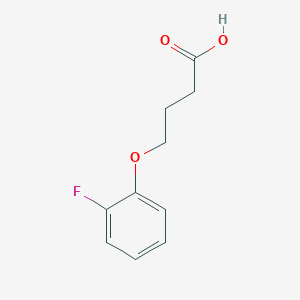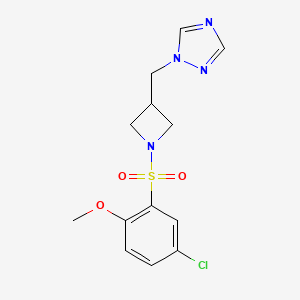![molecular formula C11H20N2O B2809088 1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one CAS No. 1339491-25-6](/img/structure/B2809088.png)
1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound that features a unique structure with two pyrrolidine rings. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common motif in many biologically active compounds. The presence of two pyrrolidine rings in this compound makes it an interesting subject for chemical and pharmaceutical research.
Applications De Recherche Scientifique
1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural similarity to natural products makes it a valuable tool for probing biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
Orientations Futures
Future research could involve further exploration of the biological activity of this compound and its derivatives, as well as optimization of its synthesis. The pyrrolidine scaffold is a versatile structure in medicinal chemistry, and there is potential for the development of new compounds with therapeutic applications .
Méthodes De Préparation
The synthesis of 1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with a suitable alkylating agent to form the desired product. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an inert solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the pyrrolidine rings can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.
Comparaison Avec Des Composés Similaires
1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one can be compared with other similar compounds, such as:
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle that serves as a building block for many biologically active compounds.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine that is commonly used in organic synthesis and pharmaceutical research.
Pyrrolidin-2,5-dione: Another lactam derivative with a different substitution pattern, used in the synthesis of various bioactive molecules.
The uniqueness of this compound lies in its dual pyrrolidine ring structure, which provides a distinct set of chemical and biological properties compared to its simpler analogs. This structural feature allows for more diverse interactions with molecular targets and greater potential for the development of new applications in research and industry.
Propriétés
IUPAC Name |
1-(2-pyrrolidin-2-ylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-11(14)13-8-4-6-10(13)9-5-3-7-12-9/h9-10,12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCSVCQQMOCDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2809005.png)

![Ethyl 4-[4-[(2-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2809008.png)
![2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide](/img/structure/B2809009.png)

![4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2809013.png)
![9-(2-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2809014.png)




![N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2809023.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2809026.png)
![4-cyano-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2809028.png)
